molecular formula C23H30N2O2 B11503073 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione

2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione

Cat. No.: B11503073
M. Wt: 366.5 g/mol
InChI Key: GLJDQBXDZBVVNR-UHFFFAOYSA-N
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Description

2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane-1,3-dione core with a substituted indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione can be achieved through a multi-step process:

    Formation of the Indole Moiety: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Alkylation: The indole can then be alkylated using an appropriate alkyl halide to introduce the 2,5-dimethyl substitution.

    Amine Formation: The alkylated indole is reacted with an appropriate amine to form the desired aminoethyl side chain.

    Cyclohexane-1,3-dione Formation: The cyclohexane-1,3-dione core can be synthesized via a Claisen condensation reaction.

    Final Coupling: The aminoethyl indole is then coupled with the cyclohexane-1,3-dione under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, potentially leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be facilitated by the use of nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced cyclohexane-1,3-dione derivatives.

    Substitution: Various substituted aminoethyl indole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases, particularly those involving indole pathways.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The indole moiety is known to interact with various biological targets, which could contribute to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-{[2-(1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione: Lacks the 2,5-dimethyl substitution on the indole moiety.

    2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione: Has a shorter alkyl chain.

Uniqueness

The presence of the 2,5-dimethyl substitution on the indole moiety and the specific aminoethyl side chain make 2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione unique. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-[C-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbonimidoyl]-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C23H30N2O2/c1-4-5-7-20(23-21(26)8-6-9-22(23)27)24-13-12-17-16(3)25-19-11-10-15(2)14-18(17)19/h10-11,14,25-26H,4-9,12-13H2,1-3H3

InChI Key

GLJDQBXDZBVVNR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)C)C)C3=C(CCCC3=O)O

Origin of Product

United States

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